Bis(nonafluorohexyl)tetramethyldisiloxane

Surface Science Fluorosilicone Polymers Low Surface Energy Coatings

Bis(nonafluorohexyl)tetramethyldisiloxane (CAS 122179-35-5) is a fluorinated disiloxane featuring two nonafluorohexyl (C₄F₉C₂H₄–) groups attached to a tetramethyldisiloxane backbone. With a molecular formula of C₁₆H₂₀F₁₈OSi₂, a high fluorine content (~54% by weight), and a hydrolytic sensitivity rating of 1 (no significant reaction with aqueous systems), it is positioned as a stable, low-surface-energy intermediate for synthesizing advanced fluorosilicone polymers and surface treatment agents.

Molecular Formula C52H88N2O39
Molecular Weight 0
CAS No. 122179-35-5
Cat. No. B1168777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(nonafluorohexyl)tetramethyldisiloxane
CAS122179-35-5
SynonymsBIS(NONAFLUOROHEXYL)TETRAMETHYLDISILOXANE
Molecular FormulaC52H88N2O39
Structural Identifiers
SMILESC[Si](C)(C)O[Si](C)(C(C(C(CCC(F)(F)F)(F)F)(F)F)(F)F)C(C(C(CCC(F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C16H20F18OSi2/c1-36(2,3)35-37(4,15(31,32)13(27,28)9(17,18)5-7-11(21,22)23)16(33,34)14(29,30)10(19,20)6-8-12(24,25)26/h5-8H2,1-4H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(nonafluorohexyl)tetramethyldisiloxane (CAS 122179-35-5): Procurement-Relevant Profile for a High-Fluorine Disiloxane


Bis(nonafluorohexyl)tetramethyldisiloxane (CAS 122179-35-5) is a fluorinated disiloxane featuring two nonafluorohexyl (C₄F₉C₂H₄–) groups attached to a tetramethyldisiloxane backbone . With a molecular formula of C₁₆H₂₀F₁₈OSi₂, a high fluorine content (~54% by weight), and a hydrolytic sensitivity rating of 1 (no significant reaction with aqueous systems), it is positioned as a stable, low-surface-energy intermediate for synthesizing advanced fluorosilicone polymers and surface treatment agents [1].

Fluorine-rich intermediate High fluorine content supports ultralow surface energy polymer synthesis and surface modification research
Water-stable handling Hydrolytic sensitivity rating 1 permits ambient processing without moisture-exclusion infrastructure
Advanced patterning precursor Cited in patent literature for semiconductor surface treatment at sub-20 nm feature dimensions

Why Bis(nonafluorohexyl)tetramethyldisiloxane Cannot Be Simply Interchanged with Other Fluorinated Disiloxanes


Fluorinated disiloxanes are not a single commodity; the perfluoroalkyl chain length critically governs surface energy, thermal stability, and solvent resistance. Shorter-chain analogs such as 1,3-bis(trifluoropropyl)tetramethyldisiloxane (C₃F₇–) provide moderate hydrophobicity but fail to achieve the ultralow surface tensions required for advanced anti-fouling or semiconductor patterning [1]. Conversely, longer-chain compounds like 1,3-bis(heptadecafluorodecyl)tetramethyldisiloxane (C₈F₁₇–) increase viscosity and may present environmental persistence concerns, while the C₄F₉– chain in bis(nonafluorohexyl)tetramethyldisiloxane balances extreme surface activity with practical processability [2]. The quantitative evidence below demonstrates that the nonafluorohexyl substitution pattern yields a measurable surface tension advantage over both non-fluorinated and short-chain fluorinated disiloxanes.

Target Nonafluorohexyl (C₄F₉C₂H₄–) disiloxane
Potential Substitute Trifluoropropyl (C₃F₇–) disiloxane
Critical surface tension may shift upward; omniphobic performance reported with nonafluorohexyl motif may not transfer to shorter-chain analogs
Target Disiloxane (hydrolytic rating 1)
Potential Substitute Dichlorosilane analog (hydrolytic rating 8)
Moisture sensitivity differs by 7 scale points; direct substitution alters handling protocols and may require inert-atmosphere equipment
Target C₄F₉– chain disiloxane
Potential Substitute Longer-chain (C₈F₁₇–) disiloxane
Viscosity and environmental persistence profile may differ; processability and regulatory acceptance may require independent review

Quantitative Differentiation Evidence for Bis(nonafluorohexyl)tetramethyldisiloxane Against Comparators


Liquid Surface Tension: Nonafluorohexyl-Substituted Polysiloxane vs. Trifluoropropyl- and Methyl-Substituted Polysiloxanes

The liquid surface tension of poly[(nonafluorohexyl)methylsiloxane] (PNFHMS)—the polymer directly derived from this compound's nonafluorohexyl motif—was measured and compared with its trifluoropropyl (PTFPMS) and dimethyl (PDMS) analogs [1]. While the exact PNFHMS liquid surface tension value is reported as intermediate between PDMS (~20–21 mN/m) and poly(hexafluoropropylene oxide) (~16–17 mN/m), the critical surface tension of cross-linked PNFHMS films is in the range of the lowest surface tension fluoropolymers known (≤10–12 mN/m), significantly below PTFPMS (~14 mN/m) and PDMS (~22 mN/m) [1].

Critical surface tension
Class-level inference
PNFHMS γc ≤ 10–12 mN/m vs PTFPMS ~14 mN/m vs PDMS ~22 mN/m
Supports selection for omniphobic coating research where lower γc is required
Cross-linked film data; Zisman plot estimation; 22 °C
Surface Science Fluorosilicone Polymers Low Surface Energy Coatings

Solid Surface Energy Reduction: Nonafluorohexyl-Modified Coatings Outperform Trifluoropropyl-Based Systems

Photosensitive fluorinated polysiloxanes bearing nonafluorohexyl side chains (MA-PNFMS) achieved a solid surface energy as low as 19.0 mN/m in UV-cured coatings, representing a substantial reduction compared to trifluoropropyl-functionalized polysiloxane coatings that typically range from 22 to 28 mN/m [1][2]. The MA-PNFMS coating also maintained >99% optical transmittance and <0.6% haze after UV/thermal aging [1].

Solid surface energy
Cross-study comparable
MA-PNFMS 19.0 mN/m vs PTFPMS 22–28 mN/m
Reported reduction supports UV-cured coating formulation evaluation
>99% optical transmittance retained; Owens-Wendt method
UV-Curable Coatings Fluorinated Polysiloxanes Optical Transparency

Hydrolytic Stability Advantage Over Chlorosilane-Based Fluorinated Disiloxane Alternatives

Bis(nonafluorohexyl)tetramethyldisiloxane carries a hydrolytic sensitivity rating of 1 ('no significant reaction with aqueous systems') . In contrast, the closely related bis(nonafluorohexyl)dichlorosilane (CAS 156323-66-9) bears a hydrolytic sensitivity rating of 8 ('reacts rapidly with moisture, water, protic solvents') and requires packaging under nitrogen [1]. This represents a 7-point difference on the standard 1–8 hydrolytic sensitivity scale.

Hydrolytic sensitivity
Head-to-head
Rating 1 (water-stable) vs Rating 8 (moisture-sensitive dichlorosilane)
May reduce handling complexity relative to chlorosilane alternatives
Supplier datasheet classification; 7-point scale separation
Hydrolytic Stability Organosilicon Handling Moisture Sensitivity

Boiling Point and Process Compatibility: Distillation Range Compared to Shorter-Chain Fluorinated Disiloxanes

The target compound exhibits a boiling point of approximately 288 °C at 760 mmHg and 150 °C at 45 mmHg [1]. This is significantly higher than the trifluoropropyl analog 1,3-bis(trifluoropropyl)tetramethyldisiloxane (bp ~75 °C at 10 mmHg) , providing a wider liquid handling range at elevated temperatures while still permitting vacuum distillation for purification. The flash point of 128 °C further supports safer elevated-temperature processing compared to lighter disiloxanes.

Boiling point range
Cross-study comparable
~288 °C (760 mmHg) / 150 °C (45 mmHg); Flash point 128 °C
Supports high-temperature process feasibility assessment
Data to verify for specific process conditions; vacuum distillable
Thermal Properties Distillation Purity Process Engineering

Semiconductor Patterning Applicability: Inclusion in Patent Claims Over Other Disiloxanes

A 2021 patent application (US 20210122925 A1) specifically lists bis(nonafluorohexyl)tetramethyldisiloxane among a narrow group of disiloxanes claimed for treating semiconductor substrates with features ≤20 nm to impart a hydrophobic monolayer and minimize capillary-force-driven pattern collapse [1]. While the patent also lists hexamethyldisiloxane (HMDS) and 1,3-bis(trifluoropropyl)tetramethyldisiloxane, the inclusion of the nonafluorohexyl variant reflects a deliberate selection for higher fluorine content and lower surface energy needed for sub-20 nm node patterning, where HMDS (γc ~19 mN/m) may not provide sufficient hydrophobicity [1].

Semiconductor patterning
Supporting evidence
Cited in US 20210122925 A1 for ≤20 nm feature surface treatment
Context-dependent; patent claim signals technical viability for advanced-node research
Source review; not direct comparative performance data
Semiconductor Manufacturing Surface Treatment Pattern Collapse Prevention

High-Value Application Scenarios for Bis(nonafluorohexyl)tetramethyldisiloxane Based on Differentiation Evidence


Synthesis of Ultralow Surface Energy Fluorosilicone Coatings (γc < 12 mN/m)

When a coating formulation requires a critical surface tension below 12 mN/m to repel both hydrocarbon oils and solvents, the nonafluorohexyl motif provides a ~2–4 mN/m advantage over trifluoropropyl-substituted fluorosilicones [1]. Bis(nonafluorohexyl)tetramethyldisiloxane serves as a precursor for poly[(nonafluorohexyl)methylsiloxane] (PNFHMS), whose cross-linked films achieve γc values competitive with PTFE while retaining siloxane flexibility. This makes the compound a strategic intermediate for anti-graffiti, marine anti-fouling, and easy-clean industrial coatings where trifluoropropyl analogs have proven insufficient.

Semiconductor Wafer Surface Treatment for Sub-20 nm Pattern Integrity

In advanced semiconductor manufacturing, capillary forces during drying can collapse high-aspect-ratio nanostructures. Patent US 20210122925 A1 identifies bis(nonafluorohexyl)tetramethyldisiloxane as a suitable siloxane for forming a hydrophobic surface treatment layer on substrates with features ≤20 nm [2]. The compound's water-stable nature (hydrolytic sensitivity rating 1) allows aqueous or ambient processing in cleanroom environments, unlike moisture-sensitive chlorosilane alternatives that require rigorous moisture exclusion .

High-Temperature Heat Transfer Fluid or Vacuum-Distillable Reactive Intermediate

With a boiling point of ~288 °C at atmospheric pressure and a flash point of 128 °C, bis(nonafluorohexyl)tetramethyldisiloxane remains in the liquid phase at temperatures where short-chain disiloxanes (e.g., 1,3-bis(trifluoropropyl)tetramethyldisiloxane, bp ~75 °C/10 mmHg) would volatilize [3]. This property enables its use as a high-temperature solvent or reactive intermediate in silicone polymer synthesis, while its vacuum distillability (150 °C at 45 mmHg) provides a practical purification pathway for electronic-grade material requirements.

Synthesis of Optically Transparent, UV-Curable Omniphobic Protective Films

Polysiloxanes bearing nonafluorohexyl side chains, synthesized from this compound, achieve solid surface energies as low as 19.0 mN/m while maintaining >99% optical transmittance and <0.6% haze after UV and thermal aging [4]. This combination of ultralow surface energy and sustained optical clarity is unattainable with non-fluorinated siloxanes (γ >22 mN/m) or shorter-chain fluorinated analogs, positioning the compound as a key starting material for protective coatings on displays, optical lenses, and photovoltaic covers where liquid repellency must not compromise transparency.

Application
Selection Property
Validation Focus
Ultralow surface energy fluorosilicone coatings
Critical surface tension below common fluoropolymer thresholds
Coating γc benchmarking against application requirements
Semiconductor substrate surface treatment
Hydrolytic stability and advanced-node patterning compatibility
Pattern collapse prevention at target feature dimensions
High-temperature reactive intermediate processing
Elevated boiling point and thermal processing window
Process temperature feasibility and distillation purification review
UV-curable omniphobic protective films
Low solid surface energy with retained optical clarity
Transmittance and liquid repellency trade-off verification
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